Gold, (1-thio-D-glucopyranosato-O2,S1)-, commonly known as auranofin, is an organogold compound with significant implications in medicinal chemistry. This compound is primarily recognized for its therapeutic applications, particularly in the treatment of rheumatoid arthritis and its potential use in cancer therapy. Auranofin is classified as a gold(I) complex, where gold is coordinated with a thio-D-glucopyranosate ligand.
Auranofin was first introduced in the 1970s as an anti-rheumatic drug and has since been studied for its broader pharmacological properties. It is synthesized from gold salts and thio-D-glucose derivatives, which are readily available in chemical laboratories.
The synthesis of auranofin typically involves the reaction of gold(I) salts with thio-D-glucose derivatives. The process can be outlined as follows:
The reaction conditions often require inert atmospheres to prevent oxidation of gold. The use of solvents like dimethyl sulfoxide (DMSO) or ethanol facilitates the coordination process, enhancing yield and purity.
Auranofin features a square planar geometry around the gold center, typical for gold(I) complexes. The thio-D-glucopyranosate ligand coordinates through sulfur and oxygen atoms, stabilizing the metal center.
Auranofin undergoes various chemical reactions that are crucial for its biological activity:
Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to analyze these reactions, providing insights into the binding dynamics between auranofin and target proteins.
Auranofin exerts its pharmacological effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in redox regulation within cells. By binding to thioredoxin reductase, auranofin disrupts cellular redox homeostasis, leading to increased oxidative stress and apoptosis in cancer cells.
Research indicates that auranofin can decrease cell viability in various cancer cell lines by approximately 40% through this mechanism. Additionally, it modulates signaling pathways associated with cell proliferation and survival.
Relevant analyses have shown that auranofin maintains its structural integrity under physiological conditions, allowing it to interact effectively with biological targets.
Auranofin has garnered attention beyond its initial use as an anti-rheumatic agent:
The sulfur-gold bond formation serves as the foundational "stapling" chemistry for conjugating 1-thio-β-D-glucopyranose to gold(I) centers, creating hydrolytically stable thioglycosidic linkages. This covalent stapling occurs via nucleophilic aromatic substitution (SNAr) on tetrahaloaurate precursors, where the thiolate group of the deprotonated thioglucose attacks gold, displacing halides. Research confirms this S-glycosidic bond exhibits exceptional stability across physiological pH ranges (pH 4–9) and resists enzymatic cleavage by glycosidases, addressing a critical limitation of O-glycosides [9]. Metabolic stability is further enhanced through coordination environment engineering:
Table 1: Stability Enhancement via Gold(I) Coordination Environment Engineering
| Stapling Strategy | Structural Feature | Metabolic Stability Improvement | Characterization Method | |
|---|---|---|---|---|
| Thioglycosidic Bond | S-Au Covalent Linkage | Resists enzymatic cleavage | Nuclear Magnetic Resonance | |
| Bidentate Phosphine | Chelating P^P Ligands | ~80% reduced hydrolysis | High-Performance Liquid Chromatography | |
| Heteroleptic Thiolate | Mixed Thioglucose/Aromatic Thiolates | 15% increased Au–S bond energy | X-ray Photoelectron Spectroscopy | |
| Polymer Nanogel Encapsulation | Ultrathin (2–8 nm) poly(N-isopropylacrylamide) Shell | Prevents aggregation/etching | Transmission Electron Microscopy | [8] |
Nanoparticle stapling employs ligand exchange on citrate-stabilized gold nanoparticles, replacing carboxylates with thioglucose thiolates. Optimal exchange requires precise control over gold-to-thiol molar ratios (typically 1:3) and reaction temperature (25–40°C) to prevent aggregation. Successful exchange is validated via loss of citrate’s 240 nm ultraviolet-visible absorbance peak and emergence of thioglucose’s 210 nm peak, while dynamic light scattering confirms monodisperse distributions [3] [7].
The glucose moiety in gold(I)-(1-thio-β-D-glucopyranosato) complexes serves as a bioactive targeting ligand for glucose transporter 1 (Glut1), overexpressed in metabolically active cells. Heterofunctionalization strategies enable tuning of cellular uptake specificity:
Ligand density on gold nanoparticles critically influences targeting. Nanoparticles functionalized at 60% thioglucose surface coverage achieve maximal Glut1-mediated endocytosis, as quantified by inductively coupled plasma mass spectrometry of intracellular gold. Higher densities (>80%) induce steric hindrance, reducing uptake by 40%, while lower densities (<30%) diminish Glut1 binding avidity [3].
Preventing aggregation of gold(I)-(1-thio-β-D-glucopyranosato) complexes requires strategic steric shielding:
Table 2: Steric Stabilizers for Gold-Thioglucose Nanoparticles
| Stabilization Approach | Key Material | Size Control | Aggregation Resistance | Functional Advantage | |
|---|---|---|---|---|---|
| Branched Polyethylene Glycol | mPEG₆-SH / cPEG₇-SH | Hydrodynamic radius: 8.2 nm | >6 months colloidal stability | Enhanced biocompatibility | |
| Dianhydride Crosslinker | Pyromellitic dianhydride | Core diameter: 5.2±0.8 nm | Prevents fusion during storage | Covalent substrate immobilization | [7] |
| Thermoresponsive Nanogel | Poly(N-isopropylacrylamide) | Shell thickness: 2–8 nm | 98% NIR stability in serum | Photothermal therapy compatibility | [8] |
Steric stabilization also enables covalent surface patterning. Silicon substrates functionalized with aminophenyltrimethoxysilane form stable imide linkages with dianhydride-crosslinked nanoparticles, creating non-aggregated monolayers. X-ray photoelectron spectroscopy confirms Au 4f peaks at 84.0 eV (Au⁰) and 87.3 eV (Auᴵᴵᴵ-sulfonate), verifying intact immobilization without oxidation [7].
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.: